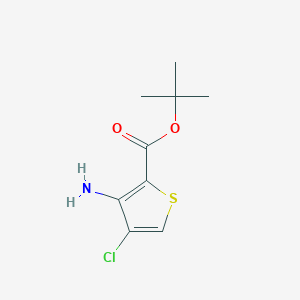![molecular formula C14H13N5O3 B2400779 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338658-81-3](/img/structure/B2400779.png)
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule that contains several functional groups, including a pyrazole, a pyridine, and an oxadiazole . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. Intramolecular hydrogen bonding might occur between the N atom of the oxadiazole moiety and an NH2 group .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like oxadiazole could influence its solubility in different solvents .Scientific Research Applications
Environmental Exposure Assessment
Research involving similar complex chemicals, like organophosphorus (OP) and pyrethroid (PYR) compounds, has primarily focused on assessing environmental exposure, particularly in vulnerable populations such as preschool children. In a study conducted in South Australia, various metabolites of OPs and PYRs were measured in urine samples to assess exposure levels. The study revealed widespread chronic exposure to these chemicals among children. Moreover, exposure to certain restricted chemicals, like fenitrothion, was notably higher in periurban and rural children compared to urban children (Babina et al., 2012).
Clinical Pharmacology and Safety Assessment
Compounds with structural similarities to 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid have been evaluated in clinical settings to understand their tolerance, safety, and dosimetry. For instance, the safety and pharmacokinetics of the radiotracer 11C-CS1P1, targeting sphingosine-1-phosphate receptor (S1PR) 1, were assessed in a Phase 1 study involving healthy participants. The study supported the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations, with dosimetry allowing repeated measures in the same participants (Brier et al., 2022).
Biomonitoring and Exposure Analysis
In studies on pyrethroid metabolites, the emphasis is on biomonitoring and understanding exposure patterns, especially in non-toilet-trained children. Such research investigates the presence and concentration of specific metabolites in urine samples, offering insights into the widespread and seasonally specific exposure to these chemicals (Ueyama et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-8(2)10(7-16-19)14(20)21/h4-7H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXPQOCITGVYDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)




![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)
![2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone](/img/structure/B2400711.png)


![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2400714.png)


![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)

